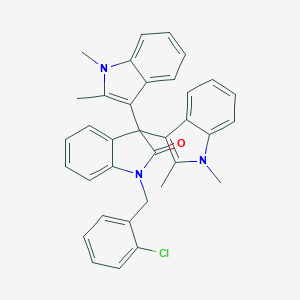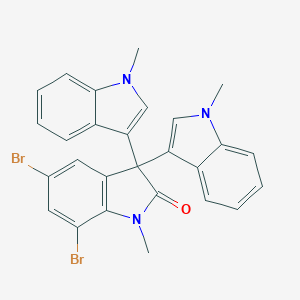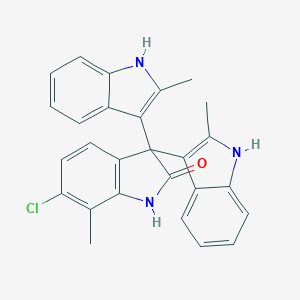![molecular formula C17H11BrClNOS2 B307496 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307496.png)
4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity.
实验室实验的优点和局限性
One of the main advantages of using 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one. One direction is to further study its mechanism of action to better understand how it works and how it can be used to develop new drugs. Another direction is to explore its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
合成方法
The synthesis of 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with 4-bromobenzaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide. The resulting thiazolone derivative can be further purified using chromatographic techniques.
科学研究应用
The unique chemical structure of 4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has made it a promising candidate for the development of new drugs. It has been studied for its potential application in the treatment of various diseases, including cancer, bacterial infections, and inflammation.
属性
产品名称 |
4-(3-bromobenzylidene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one |
|---|---|
分子式 |
C17H11BrClNOS2 |
分子量 |
424.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(3-bromophenyl)methylidene]-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one |
InChI |
InChI=1S/C17H11BrClNOS2/c18-13-6-3-4-11(8-13)9-15-16(21)23-17(20-15)22-10-12-5-1-2-7-14(12)19/h1-9H,10H2/b15-9- |
InChI 键 |
CITAPFRMLAKOFT-DHDCSXOGSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC(=CC=C3)Br)/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC(=CC=C3)Br)C(=O)S2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC(=CC=C3)Br)C(=O)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)

![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)

![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)


![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)